molecular formula C10H11F2N B15226983 (R)-3-(3,4-Difluorophenyl)pyrrolidine

(R)-3-(3,4-Difluorophenyl)pyrrolidine

Cat. No.: B15226983
M. Wt: 183.20 g/mol
InChI Key: KVTILWXFURUWHL-QMMMGPOBSA-N
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Description

®-3-(3,4-Difluorophenyl)pyrrolidine: is a chiral compound characterized by the presence of a pyrrolidine ring substituted with a 3,4-difluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-3-(3,4-Difluorophenyl)pyrrolidine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-difluorobenzaldehyde and ®-pyrrolidine.

    Reaction Conditions: The key step involves the condensation of 3,4-difluorobenzaldehyde with ®-pyrrolidine under controlled conditions.

    Purification: The resulting product is purified using standard techniques such as column chromatography to obtain the desired ®-3-(3,4-Difluorophenyl)pyrrolidine in high purity.

Industrial Production Methods: Industrial production of ®-3-(3,4-Difluorophenyl)pyrrolidine follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and minimize by-products. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: ®-3-(3,4-Difluorophenyl)pyrrolidine can undergo oxidation reactions to form corresponding N-oxides. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reduction of this compound can be achieved using reagents such as lithium aluminum hydride or sodium borohydride, leading to the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols.

Major Products Formed:

Mechanism of Action

The mechanism of action of ®-3-(3,4-Difluorophenyl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the difluorophenyl group enhances its binding affinity and selectivity towards these targets. The compound can modulate the activity of these targets, leading to desired biological effects .

Properties

Molecular Formula

C10H11F2N

Molecular Weight

183.20 g/mol

IUPAC Name

(3R)-3-(3,4-difluorophenyl)pyrrolidine

InChI

InChI=1S/C10H11F2N/c11-9-2-1-7(5-10(9)12)8-3-4-13-6-8/h1-2,5,8,13H,3-4,6H2/t8-/m0/s1

InChI Key

KVTILWXFURUWHL-QMMMGPOBSA-N

Isomeric SMILES

C1CNC[C@H]1C2=CC(=C(C=C2)F)F

Canonical SMILES

C1CNCC1C2=CC(=C(C=C2)F)F

Origin of Product

United States

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